molecular formula C16H12N2O B13999960 2-Cyano-3,3-diphenylprop-2-enamide CAS No. 731-48-6

2-Cyano-3,3-diphenylprop-2-enamide

Cat. No.: B13999960
CAS No.: 731-48-6
M. Wt: 248.28 g/mol
InChI Key: XPQBSIDNBUQWRU-UHFFFAOYSA-N
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Description

2-Cyano-3,3-diphenylprop-2-enamide is an organic compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . This compound is known for its unique structure, which includes a cyano group and two phenyl rings attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3,3-diphenylprop-2-enamide typically involves the reaction of benzophenone with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyanoacetamide acts as the nucleophile, attacking the carbonyl carbon of benzophenone. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3,3-diphenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyano-3,3-diphenylprop-2-enamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3,3-diphenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl rings provide hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Cyano-3-phenylprop-2-enamide
  • 2-Cyano-3-(4-methylphenyl)prop-2-enamide
  • 2-Cyano-3-(4-ethylphenyl)prop-2-enamide

Comparison: 2-Cyano-3,3-diphenylprop-2-enamide is unique due to the presence of two phenyl rings, which provide enhanced stability and reactivity compared to similar compounds with only one phenyl ring. This structural feature also contributes to its distinct chemical and biological properties .

Properties

CAS No.

731-48-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-cyano-3,3-diphenylprop-2-enamide

InChI

InChI=1S/C16H12N2O/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19)

InChI Key

XPQBSIDNBUQWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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